3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H7FN2O2 This compound is characterized by the presence of a fluoro-substituted benzoic acid moiety linked to a pyrazole ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Ether Formation: The pyrazole derivative is then reacted with 3-fluoro-4-hydroxybenzoic acid in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the pyrazole ring.
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the fluoro group.
3-Fluoro-4-[(1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the combination of the fluoro-substituted benzoic acid and the methyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H9FN2O3 |
---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
3-fluoro-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
InChI Key |
IOMPOWNJZMMPDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.